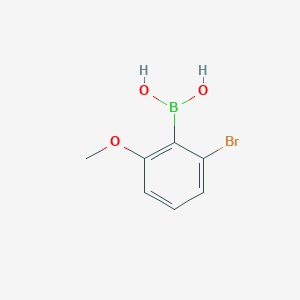
(2-Bromo-6-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-6-methoxyphenyl)boronic acid” is a type of phenylboronic acid. Phenylboronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki reactions, which are classified as coupling reactions where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in the synthesis of compounds like “this compound”. This process is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Phenylboronic acids, including “this compound”, are used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters is a significant reaction in the synthesis of these compounds .Aplicaciones Científicas De Investigación
Synthesis of Aromatic Compounds : (2-Bromo-6-methoxyphenyl)boronic acid is utilized in the synthesis of complex aromatic compounds. For instance, it's used in the preparation of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene®), a synthetic aromatic retinoid specific for RARβ and RARγ receptors, through a Pd/C-mediated Suzuki coupling (Milanese et al., 2011).
Formation of Tetraarylpentaborates : In inorganic chemistry, this compound is involved in reactions forming new tetraarylpentaborates. These reactions, which include the interaction with aryloxorhodium complexes, lead to the creation of cationic rhodium complexes with novel tetraarylpentaborates (Nishihara et al., 2002).
Role in Macrocyclic Chemistry : The compound has applications in macrocyclic chemistry. It is used in the synthesis of macrocyclic compounds and dimeric boronates, which have implications in crystallography and molecular design (Fárfan et al., 1999).
Synthesis of Boronic Acid Derivatives : It's also pivotal in the synthesis of various boronic acid derivatives, which are significant in pharmaceutical research and material science. This includes the synthesis of amino-3-fluorophenyl boronic acid, a compound used in constructing glucose sensing materials (Das et al., 2003).
Development of New Protecting Groups for Boronic Acids : Research has also been focused on developing new protecting groups for boronic acids, where derivatives of this compound have been used (Yan et al., 2005).
Photophysical Studies : It's used in studies examining the photophysical properties of boronic acid derivatives, which is critical in understanding their behavior in various solvents and their potential applications in sensing technologies (Geethanjali et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of (2-Bromo-6-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in the formation of amide bonds from amines and carboxylic acids .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which this compound participates in, affects the carbon–carbon bond formation pathway . This reaction is mild and functional group tolerant, making it environmentally benign .
Pharmacokinetics
It’s worth noting that the compound is relatively stable , which could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the reaction it participates in is considerably accelerated at physiological pH . Furthermore, the compound is environmentally benign, contributing to its green chemistry credentials .
Safety and Hazards
Phenylboronic acids can be harmful if swallowed, inhaled, or in contact with skin . They may cause skin and eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The protodeboronation of pinacol boronic esters is a significant area of research in the synthesis of compounds like “(2-Bromo-6-methoxyphenyl)boronic acid”. This process is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This could be a potential area for future research and development.
Propiedades
IUPAC Name |
(2-bromo-6-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPUFDQYDIPZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
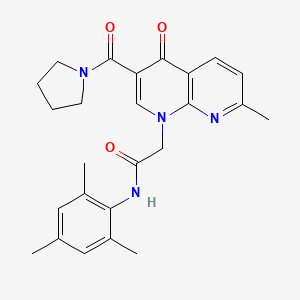

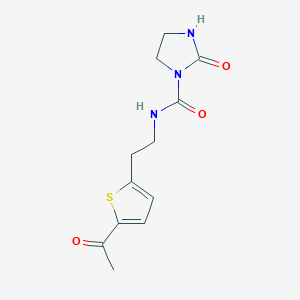
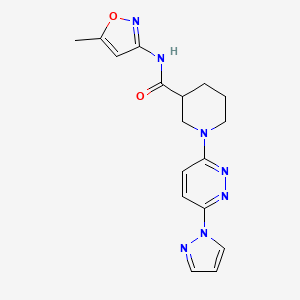
![methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate](/img/structure/B2612696.png)
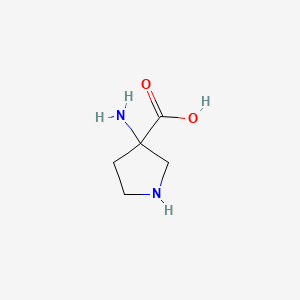
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2612699.png)
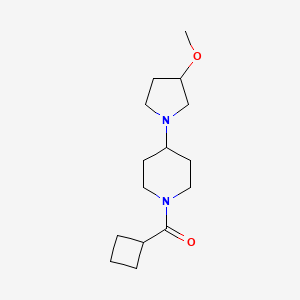
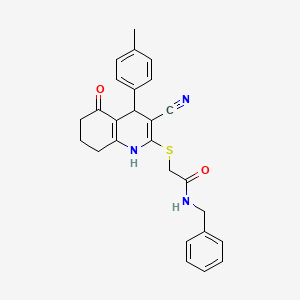
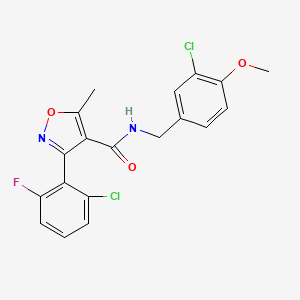
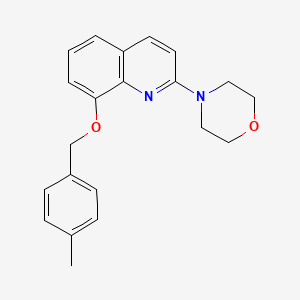
![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2612709.png)
![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)
![3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2612711.png)
